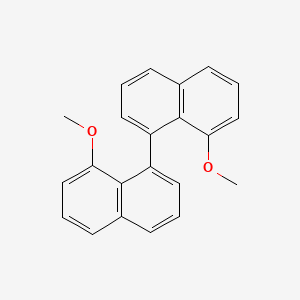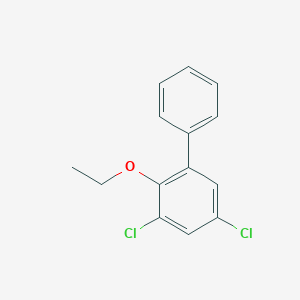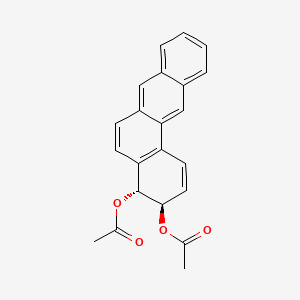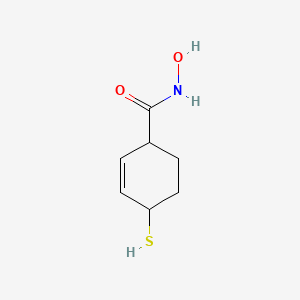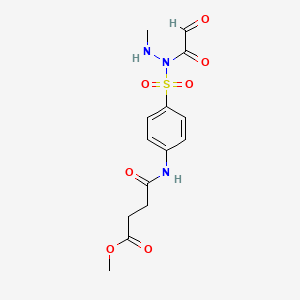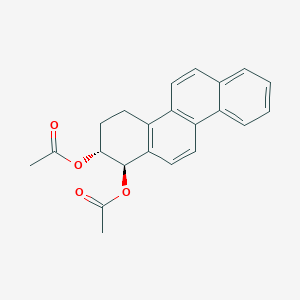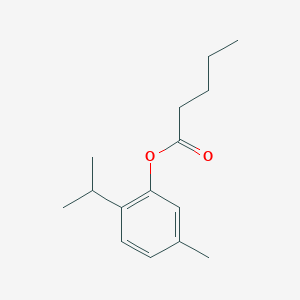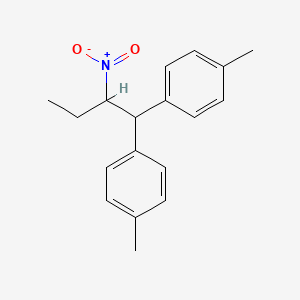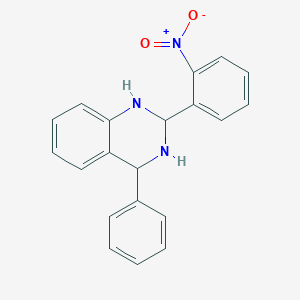![molecular formula C24H28ClN5O2 B14427873 N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide CAS No. 79352-86-6](/img/structure/B14427873.png)
N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
The synthesis of N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide involves several steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate amines . The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the quinoline ring can be replaced by other nucleophiles.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide involves the inhibition of key enzymes and pathways in target organisms. For example, its antimalarial activity is attributed to the inhibition of heme polymerase, preventing the conversion of heme to hemozoin, which is toxic to the malaria parasite . In cancer cells, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through various molecular pathways .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, artemisinin, and tebuquine . Compared to these compounds, N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide exhibits unique properties, such as higher selectivity towards certain cancer cell lines and enhanced antimalarial activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and properties make it a valuable candidate for further research and development in chemistry, biology, medicine, and industry.
Properties
CAS No. |
79352-86-6 |
|---|---|
Molecular Formula |
C24H28ClN5O2 |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-[[5-[(7-chloroquinolin-4-yl)amino]-2-hydroxyphenyl]methyl]-N-ethyl-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H28ClN5O2/c1-3-29(24(32)30-12-10-28(2)11-13-30)16-17-14-19(5-7-23(17)31)27-21-8-9-26-22-15-18(25)4-6-20(21)22/h4-9,14-15,31H,3,10-13,16H2,1-2H3,(H,26,27) |
InChI Key |
BIKCXBLIECXBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)

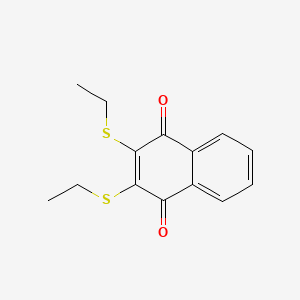

![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
